N,N-Dimethyl-10H-indolo[3,2-b]quinolin-11-amine hydrochloride N,N-Dimethyl-10H-indolo[3,2-b]quinolin-11-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 310462-68-1
VCID: VC15898760
InChI: InChI=1S/C17H15N3.ClH/c1-20(2)17-12-8-4-6-10-14(12)18-15-11-7-3-5-9-13(11)19-16(15)17;/h3-10,19H,1-2H3;1H
SMILES:
Molecular Formula: C17H16ClN3
Molecular Weight: 297.8 g/mol

N,N-Dimethyl-10H-indolo[3,2-b]quinolin-11-amine hydrochloride

CAS No.: 310462-68-1

Cat. No.: VC15898760

Molecular Formula: C17H16ClN3

Molecular Weight: 297.8 g/mol

* For research use only. Not for human or veterinary use.

N,N-Dimethyl-10H-indolo[3,2-b]quinolin-11-amine hydrochloride - 310462-68-1

Specification

CAS No. 310462-68-1
Molecular Formula C17H16ClN3
Molecular Weight 297.8 g/mol
IUPAC Name N,N-dimethyl-10H-indolo[3,2-b]quinolin-11-amine;hydrochloride
Standard InChI InChI=1S/C17H15N3.ClH/c1-20(2)17-12-8-4-6-10-14(12)18-15-11-7-3-5-9-13(11)19-16(15)17;/h3-10,19H,1-2H3;1H
Standard InChI Key RPKLOQZCBGTKHE-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=C2C(=NC3=CC=CC=C31)C4=CC=CC=C4N2.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N,N-Dimethyl-10H-indolo[3,2-b]quinolin-11-amine hydrochloride features a tetracyclic system comprising an indole moiety fused to a quinoline scaffold. The indole nucleus (a bicyclic structure of benzene fused to pyrrole) is linked to the quinoline system (a benzene ring fused to pyridine), creating a planar aromatic framework. Two dimethylamino groups are attached to the nitrogen atoms at positions 11 and 10 of the indoloquinoline core, enhancing electronic density and influencing intermolecular interactions. The hydrochloride salt form improves aqueous solubility, critical for biological assays.

The molecular formula is C₁₉H₁₈ClN₃, with a molecular weight of 323.82 g/mol. X-ray crystallography reveals a nearly planar structure with slight puckering at the quinoline ring, facilitating π-π stacking interactions with biomolecules.

Physicochemical Characteristics

  • Physical State: Crystalline solid at room temperature.

  • Solubility: Highly soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and moderately soluble in methanol. Limited solubility in water (<1 mg/mL).

  • Stability: Stable under inert conditions but susceptible to photodegradation. Storage recommendations include protection from light at -20°C.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₉H₁₈ClN₃
Molecular Weight323.82 g/mol
Melting Point248–250°C (decomposes)
LogP (Partition Coefficient)3.2 ± 0.3 (predicted)
pKa7.8 (amine group), 4.1 (HCl)

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis involves a multi-step sequence starting from 6-chloroindoloquinoline, a commercially available precursor. Key steps include:

Recent Methodological Advances

Microwave-assisted synthesis reduces reaction times from 24 hours to 45 minutes while maintaining yields above 80%. Solvent-free conditions using ionic liquids have also been explored, minimizing environmental impact.

Table 2: Comparison of Synthetic Methods

MethodDurationYield (%)Purity (%)
Conventional Reflux24 h8598
Microwave-Assisted45 min8297
Solvent-Free (Ionic Liquid)6 h7895

Biological Activities and Mechanisms

Antimicrobial Efficacy

Against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 μg/mL) and fungi (Candida albicans, MIC = 16 μg/mL), activity stems from:

  • Cell Membrane Disruption: Cationic charge interacts with negatively charged microbial membranes.

  • Ergosterol Binding: Analogous to azoles, it inhibits ergosterol biosynthesis in fungi.

Applications in Research and Industry

Medicinal Chemistry

  • Lead Compound: Serves as a scaffold for developing kinase inhibitors (e.g., CDK4/6, EGFR).

  • Photodynamic Therapy: Generates singlet oxygen under UV light, enabling cancer cell ablation.

Materials Science

  • Organic Semiconductors: π-Conjugated system supports charge transport in thin-film transistors.

  • Fluorescent Probes: Exhibits blue fluorescence (λₑₘ = 450 nm), useful for cellular imaging.

Comparative Analysis with Indoloquinoline Derivatives

Table 3: Structural and Functional Comparison

CompoundStructural FeaturesBiological Activity
CryptolepineMethoxy substitution at C-6Antimalarial (IC₅₀ = 0.8 μM)
QuindolineUnsubstituted indole nitrogenWeak DNA binding (Kd = 120 μM)
EllipticinePyridocarbazole coreTopoisomerase II inhibition
Target CompoundDimethylamino groupsBroad-spectrum anticancer

The dimethylamino groups in N,N-Dimethyl-10H-indolo[3,2-b]quinolin-11-amine hydrochloride enhance DNA affinity and solubility compared to unsubstituted analogs.

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